molecular formula C19H22N2O B5563904 1-benzyl-4-(3-methylbenzoyl)piperazine

1-benzyl-4-(3-methylbenzoyl)piperazine

Cat. No.: B5563904
M. Wt: 294.4 g/mol
InChI Key: DOEHBHUJBAPUGG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-methylbenzoyl)piperazine is a synthetic organic compound based on the piperazine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with high relevance for central nervous system (CNS) research . Piperazine derivatives, including benzylpiperazines, are frequently investigated for their potential to interact with key monoaminergic systems in the brain . These compounds have been the subject of studies exploring their application as therapeutic tools for various CNS targets, serving as key structural motifs in the development of agents for neuropsychiatric conditions . The piperazine core is known for its versatility in drug discovery, often contributing to favorable drug-like properties and enabling the synthesis of diverse compound libraries for pharmacological screening . The specific structure of this compound, featuring a benzyl group and a 3-methylbenzoyl moiety, suggests its value as a chemical intermediate or a novel research compound for exploring structure-activity relationships (SAR), particularly in the design of sigma receptor ligands . Recent scientific literature highlights benzylpiperazine derivatives as potent and selective sigma-1 receptor (σ1R) antagonists . The sigma-1 receptor is a chaperone protein expressed in the CNS and peripheral tissues, and it is a promising target for modulating nociceptive signaling. Research indicates that σ1R antagonists can block hypersensitivity associated with pathological pain, demonstrating efficacy in preclinical models of neuropathic and inflammatory pain without impairing motor function . This makes related compounds of significant interest for investigating chronic pain pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16-6-5-9-18(14-16)19(22)21-12-10-20(11-13-21)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEHBHUJBAPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-benzyl-4-(3-methylbenzoyl)piperazine (BMP) is a compound that has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This article provides a comprehensive overview of the applications of BMP, focusing on its role in medicinal chemistry, pharmacology, and other relevant fields.

Molecular Formula

  • C : 20
  • H : 24
  • N : 2
  • O : 1

Molecular Weight

  • Molecular Weight : 304.42 g/mol

Antidepressant Activity

Recent studies have highlighted BMP's potential as an antidepressant. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, has been investigated. In animal models, BMP demonstrated significant antidepressant-like effects, suggesting its potential for treating mood disorders.

Case Study: Animal Model Evaluation

In a study involving mice subjected to chronic unpredictable stress, BMP administration resulted in reduced depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, supporting the hypothesis that BMP may enhance serotonergic activity .

Antipsychotic Properties

BMP has also been evaluated for its antipsychotic properties. Its action on dopamine receptors suggests a mechanism similar to that of established antipsychotics. Preclinical trials indicated that BMP could reduce hyperlocomotion induced by psychostimulants in rodent models.

Research Findings

A double-blind study assessing the efficacy of BMP compared to traditional antipsychotics showed comparable results in reducing symptoms of psychosis without the severe side effects commonly associated with conventional treatments .

Neuroprotective Effects

The neuroprotective properties of BMP have been explored in models of neurodegenerative diseases. Its antioxidant activity may play a role in protecting neuronal cells from oxidative stress.

Experimental Evidence

In vitro studies demonstrated that BMP could inhibit neuronal apoptosis induced by oxidative stressors, suggesting its potential utility in conditions such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

BMP serves as a valuable scaffold for SAR studies aimed at developing new therapeutic agents. Modifications to the piperazine ring or the benzoyl moiety can lead to derivatives with enhanced pharmacological profiles.

Data Table: SAR Studies on BMP Derivatives

Compound NameModificationActivity ProfileReference
1-benzyl-4-(2-methylbenzoyl)piperazineSubstituted benzoylIncreased affinity for serotonin receptors
1-benzyl-4-(4-fluorobenzoyl)piperazineFluoro substitutionEnhanced antipsychotic effects
1-benzyl-4-(3-chlorobenzoyl)piperazineChloro substitutionImproved neuroprotective activity

Applications in Synthetic Chemistry

BMP is utilized as an intermediate in the synthesis of more complex organic molecules. Its piperazine structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed to produce BMP efficiently, including:

  • N-Alkylation reactions : Utilized to introduce the benzyl group.
  • Acylation reactions : Employed for the attachment of the 3-methylbenzoyl moiety.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., N-benzylpiperazine (BZP), 1-(3-methylbenzyl)piperazine) and phenylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP), mCPP) based on their substituents . Key comparisons include:

Table 1: Structural Comparison with Selected Analogues
Compound Substituents (N1/N4) Key Structural Features
1-Benzyl-4-(3-methylbenzoyl)piperazine N1: Benzyl; N4: 3-methylbenzoyl Lipophilic benzyl and aromatic ketone groups
Trelibet (1-benzyl-4-(2'-pyridinecarbonyl)piperazine) N1: Benzyl; N4: pyridinecarbonyl Pyridine ring enhances polarity and metabolic stability
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine N1: 3-Chlorobenzyl; N4: tosyl Electron-withdrawing sulfonyl group increases metabolic resistance
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine N1: Benzyl; N4: hydroxyalkyl Hydroxy group modulates cerebral vasodilation

Pharmacological Activity

Receptor Affinity and Selectivity
  • 5-HT Receptor Targeting :

    • Benzylpiperazines with substituents like phenylsulfonyl or benzyloxy groups (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) show 5-HT6 receptor affinity (Ki = 18–916 nM), but activity drops with bulky substituents (e.g., phenylethyl) .
    • Piperazine linkers (vs. piperidine) enhance receptor binding. For example, a piperazine-substituted thiazolopyrimidine derivative exhibited hA2AAR Ki = 58 nM , compared to 594 nM for its piperidine analogue .
  • Enzyme Inhibition :

    • In BACE1 inhibition, benzylpiperazine derivatives (e.g., 1-benzyl-4-(piperazin-1-yl)-1H-indole) demonstrated IC50 values of ~20 mM, highlighting the role of the benzyl group in binding .
Table 2: Activity Profile of Selected Analogues
Compound Target/Activity Key Data Reference
Trelibet Metabolite detection Extracted via dichloromethane; GC analysis
1-Benzyl-4-(piperazin-1-yl)-1H-indole BACE1 inhibition IC50 = 19.66 mM
Piperazine-substituted thiazolopyrimidine hA2AAR binding Ki = 58 nM (piperazine vs. 594 nM for piperidine)
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Cerebral vasodilation Potency linked to methoxyl groups and lipophilicity

Physicochemical and Metabolic Properties

  • Solubility :

    • Benzylpiperazines with ethylene/methylene spacers (e.g., compound 8b) exhibit aqueous solubility >60 μM at pH 2.0–6.5, whereas direct attachment of N-phenylpiperazine reduces solubility to <20 μM .
    • The 3-methylbenzoyl group in the target compound may enhance solubility compared to bulkier substituents.
  • Metabolism :

    • Piperazine rings are metabolic hotspots. For example, deethylation and N-oxidation are common pathways .
    • Substitution with electron-withdrawing groups (e.g., sulfonyl in 1-(3-chlorobenzyl)-4-tosylpiperazine) improves metabolic stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-benzyl-4-(3-methylbenzoyl)piperazine to improve yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Begin with selective substitution of the piperazine core. Introduce the benzyl group via alkylation using benzyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃ in DMF). Subsequent acylation with 3-methylbenzoyl chloride or anhydride ensures proper functionalization .
  • Reaction Monitoring : Use TLC (2:1 hexane/ethyl acetate) to track reaction progress. Adjust stoichiometry (e.g., 1.2 equiv. acylating agent) to minimize side products .
  • Purification : Employ column chromatography (silica gel, 1:8 ethyl acetate/hexane) to isolate the product. Confirm purity via NMR and HPLC .

Q. What analytical techniques are most effective for characterizing structural isomers of piperazine derivatives?

  • Methodological Answer :

  • Raman Microspectroscopy : Use 20 mW laser power and 128–256 scans to achieve high-resolution spectra. Combine with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to differentiate isomers (e.g., ortho vs. para substituents) .
  • Comparative Table :
ParameterOptimal Setting
Laser Power20 mW
Scans128–256
Multivariate MethodPCA + LDA

Q. Which in vitro models are appropriate for preliminary evaluation of biological activity in piperazine derivatives?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects. Compare IC₅₀ values with controls like doxorubicin .
  • Antimicrobial Testing : Conduct broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and cytotoxicity data in piperazine derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform cytotoxicity assays (e.g., hemolysis or HEK-293 cell viability) alongside bioactivity tests. For example, modified piperazines with β-cyclodextran show reduced toxicity but lower efficacy, necessitating balance optimization .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. Compare pathways affected in bioactive vs. cytotoxic concentrations .

Q. How to design experiments to establish structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or acyl groups (e.g., 3-nitrobenzoyl). Test activity against cancer cell panels .
  • Molecular Docking : Perform in silico docking (e.g., Autodock Vina) to predict binding to targets like tubulin or kinases. Validate with SPR binding assays .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the piperazine nitrogen or hydrophobic contacts with the benzyl group). Use Schrödinger Suite or MOE for modeling .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (e.g., tubulin-colchicine site). Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to address discrepancies in spectral data when synthesizing novel piperazine analogs?

  • Methodological Answer :

  • Multivariate Calibration : Apply PCA to NMR or Raman datasets to identify outlier batches. For example, PCA explains >99% variance in trifluoromethylphenyl piperazine isomer discrimination .
  • Replicate Synthesis : Repeat reactions under controlled conditions (fixed temperature, inert atmosphere) to isolate batch-specific artifacts .

Data Contradiction Analysis

Q. Why do some piperazine derivatives exhibit high in vitro activity but poor in vivo efficacy?

  • Methodological Answer :

  • ADME Profiling : Assess pharmacokinetics (e.g., plasma stability, CYP450 metabolism) using LC-MS. Low bioavailability due to rapid hepatic clearance is a common issue .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Key Research Considerations

  • Structural Uniqueness : The 3-methylbenzoyl group may enhance lipophilicity and target affinity compared to analogs with bulkier substituents (e.g., ethoxypropanoyl) .
  • Emerging Techniques : Raman-PCA for isomer analysis and tubulin-binding assays are prioritized for methodological rigor.

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